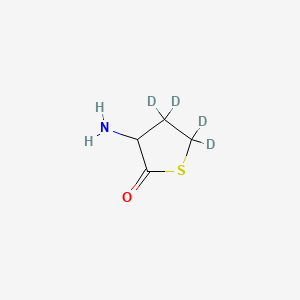

3-Amino-4,4,5,5-tetradeuteriothiolan-2-one

Description

3-Amino-4,4,5,5-tetradeuteriothiolan-2-one is a deuterium-labeled derivative of homocysteine thiolactone hydrochloride. Its structure features a five-membered thiolactone ring (sulfur-containing lactone) with an amino group at position 3 and deuterium atoms at positions 4 and 3. Key properties include:

- Molecular Formula: C₄H₅D₄NOS·HCl

- Molecular Weight: 157.6551 g/mol (accurate mass: 157.0266)

- SMILES: Cl.[²H]C1([²H])SC(=O)C(N)C1([²H])[²H]

- IUPAC Name: this compound; hydrochloride

- Purity: ≥98 atom % deuterium, ≥90% chemical purity

- Applications: Primarily used as a stable isotope-labeled standard in metabolic tracing, pharmacokinetic studies, and analytical chemistry due to its deuterium substitution, which minimizes metabolic interference .

Properties

Molecular Formula |

C4H7NOS |

|---|---|

Molecular Weight |

121.20 g/mol |

IUPAC Name |

3-amino-4,4,5,5-tetradeuteriothiolan-2-one |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/i1D2,2D2 |

InChI Key |

KIWQWJKWBHZMDT-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(C(C(=O)SC1([2H])[2H])N)[2H] |

Canonical SMILES |

C1CSC(=O)C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,5,5-tetradeuteriothiolan-2-one typically involves the deuteration of thiolan-2-one followed by the introduction of the amino group. One common method involves the use of deuterated reagents in a controlled environment to ensure the incorporation of deuterium atoms at the desired positions. The reaction conditions often include the use of polar organic solvents and specific catalysts to facilitate the deuteration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and other reagents. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,5,5-tetradeuteriothiolan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4,4,5,5-tetradeuteriothiolan-2-one has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the synthesis of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-4,4,5,5-tetradeuteriothiolan-2-one involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, the compound’s deuterium atoms allow for the tracing of its metabolic pathways, providing insights into the biochemical processes involved. In drug development, the presence of deuterium can alter the compound’s metabolic stability and interaction with enzymes, potentially leading to improved therapeutic effects.

Comparison with Similar Compounds

Homocysteine Thiolactone (Unlabelled Analog)

- Structure: Non-deuterated homocysteine thiolactone (CAS 6038-19-3).

- Molecular Weight : ~153.6 g/mol (lower due to absence of deuterium).

- Key Differences :

2-Ethylthiolan-3-one

- Structure: A thiolanone derivative with an ethyl group at position 2 (CAS 52662-38-1).

- Molecular Formula : C₅H₈OS

- Molecular Weight : ~116.18 g/mol.

- Key Differences: Lacks the amino group and deuterium substitution. The ethyl group alters lipophilicity and reactivity compared to the amino-deuterated compound. Primarily used in organic synthesis as a sulfur-containing intermediate .

7-Amino-5-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

- Structure : A pyrimidine-thione fused with a pyridine ring (e.g., compound 5a,b in ).

- Key Differences: Larger, fused heterocyclic system with additional functional groups (cyano, aryl). Synthesized via condensation reactions involving malononitrile derivatives, unlike the deuterated thiolanone, which requires deuterated reagents .

Data Table: Comparative Analysis

| Compound | Structure | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| 3-Amino-4,4,5,5-tetradeuteriothiolan-2-one | Thiolactone, deuterated | 157.6551 | Deuterium labeling, high isotopic purity | Metabolic tracing, analytical standards |

| Homocysteine Thiolactone (Unlabelled) | Thiolactone, non-deuterated | ~153.6 | High reactivity | Oxidative stress studies |

| 2-Ethylthiolan-3-one | Thiolanone, ethyl-substituted | ~116.18 | Lipophilic, sulfur-containing | Organic synthesis intermediates |

| Pyrido[2,3-d]pyrimidine Carbonitriles | Fused pyrimidine-thione | ~300–350 (varies by substituent) | Multifunctional heterocycle | Drug discovery, material science |

Physicochemical Properties

- Deuterium substitution in this compound reduces metabolic degradation rates compared to its unlabelled counterpart, enhancing its utility in tracer studies .

- Ethyl-substituted thiolanones exhibit higher lipophilicity, influencing their solubility and partitioning behavior in biological systems .

Biological Activity

3-Amino-4,4,5,5-tetradeuteriothiolan-2-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiolane ring and an amino group. Its chemical structure can be represented as follows:

This compound is notable for its isotopic labeling with deuterium, which can influence its metabolic stability and interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It has been investigated for:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of ornithine aminotransferase (OAT), which plays a crucial role in amino acid metabolism .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. This property is particularly important in the context of rising antibiotic resistance .

Case Studies

-

Inhibition of Ornithine Aminotransferase :

- A study demonstrated that this compound acts as a selective inhibitor of human OAT. It was found to form a tight-binding adduct within the enzyme's active site, leading to irreversible inhibition . This mechanism could have implications for cancer treatment, as OAT is involved in proline metabolism and cancer cell proliferation.

- Antimicrobial Activity :

Data Table: Biological Activities

Research Findings

Recent findings indicate that the unique isotopic composition of this compound may enhance its stability and bioavailability compared to non-deuterated analogs. This characteristic could lead to improved pharmacokinetic profiles in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.